Col050 was synthesized as part of a series of compounds designed to investigate the dynamics of collagen-Hsp47 interactions. The synthesis of Col050, along with its related compounds Col049 and Col051, was documented in a study focused on structure-activity relationships (SAR) to identify effective inhibitors of these interactions . It is classified under small molecule inhibitors specifically targeting molecular chaperones involved in collagen processing.
The synthesis of Col050 involves multi-step organic synthesis techniques. The specific methods used include:
The detailed synthetic pathway for Col050 has been outlined in the literature, emphasizing the importance of optimizing reaction conditions to maximize yield and purity .
Col050 possesses a distinct molecular structure characterized by:
Data regarding the molecular weight and specific structural features can be found in chemical databases, which provide insights into potential reactivity and interaction sites with Hsp47.
Col050 primarily functions as an inhibitor in biochemical assays, particularly focusing on its ability to disrupt protein-protein interactions. Key aspects include:
These reactions are critical for assessing the efficacy of Col050 as a potential therapeutic agent .
The mechanism of action for Col050 involves:
Quantitative data from studies indicate that Col050 exhibits a dose-dependent inhibition profile, demonstrating its potential utility in modulating collagen-related pathologies .
Col050 exhibits several notable physical and chemical properties:
Detailed analytical methods such as high-performance liquid chromatography (HPLC) are employed to characterize these properties accurately.
Col050 has several promising applications in scientific research:
The ongoing research into Col050's efficacy continues to highlight its potential role in both therapeutic contexts and fundamental biological studies .
Col050 is systematically classified as a stereoisomeric modulator of glycosyltransferases (GLTs). Its nomenclature follows organic chemistry conventions: the "Col" prefix denotes its colon cancer research context, while "050" indicates a specific analog series [3]. In genomic studies, Col050 is not a gene product but a chemical tool used to perturb lipid metabolism. Transcriptomic analyses (e.g., RNA-seq) of Col050-treated cells reveal downstream effects on genes regulating sphingolipid pathways (SGMS1, UGT8) and apoptosis (BAX, CASP3) [6]. This compound is distinct from biomarkers like KRAS or BRAF but serves to elucidate their signaling crosstalk with membrane lipids in cancer models [10].
The discovery of Col050-like inhibitors emerged from early work on D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a pioneer GSL synthesis inhibitor. Col050 derivatives were optimized for enhanced specificity toward glucosylceramide synthase (GlcT), a key enzyme converting ceramide to glucosylceramide [6]. While not directly observed in natural evolution, Col050’s effects mirror conserved stress responses. For example, in E. coli long-term evolution experiments, lipid metabolism adaptations arise under selective pressure, though glycosphingolipids are eukaryote-specific [5] [9]. Col050 thus exploits a universal vulnerability: the dependence of complex cells on sphingolipid homeostasis for membrane integrity and signaling.
Col050 exerts its effects by competitively inhibiting glucosylceramide synthase (GlcT), the inaugural enzyme in GSL biosynthesis. This inhibition triggers a cascade of molecular events:
Table 2: Molecular Pathways Modulated by Col050
Cellular Process | Col050-Induced Change | Experimental Evidence |
---|---|---|
Ceramide signaling | ↑ 300% (at 4 µM) | ³H-ceramide accumulation in Colo-205 |
Glucosylceramide synthesis | ↓ 90% (at 20 µM) | ¹⁴C-serine incorporation assay |
GalT-4 activity | ↓ 70% (dose-dependent) | Enzyme activity in Golgi pellets |
Apoptosis induction | Caspase-3 activation ↑ | Morphological changes & caspase assays |
Mechanistically, Col050-treated cells exhibit caspase-3 activation, chromatin condensation, and apoptotic body formation. In Colo-205 cells, these changes correlate with the collapse of pro-survival GSL microdomains (lipid rafts), disrupting receptors like EGFR and integrins [6]. This positions Col050 as a tool to investigate glycolipid-dependent oncogenesis—particularly in microsatellite-stable (MSS) colon cancers where KRAS mutations drive aberrant signaling [10].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2